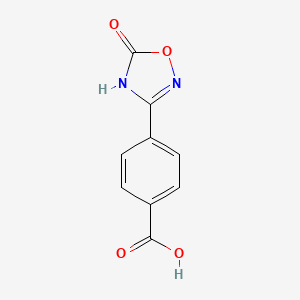

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHHXKBESQKXFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189365-92-2 |

Source

|

| Record name | 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Foreword: Unveiling a Scaffold of Pharmaceutical Interest

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity. The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has garnered significant attention in medicinal chemistry. Its inherent stability and capacity for diverse substitutions make it a privileged scaffold in the design of therapeutic agents across various disease areas. This guide focuses on a specific derivative, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 189365-92-2), a molecule that marries the structural rigidity of the oxadiazolone core with the ionizable functionality of a benzoic acid. This unique combination suggests its potential as a building block in the development of targeted therapeutics.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of high-quality computational predictions and comparative analysis with structurally related compounds. The ensuing sections will delve into its molecular structure, predicted physicochemical parameters, a plausible synthetic route, and expected spectroscopic characteristics, thereby providing a foundational understanding for its application in research and development.

Molecular Identity and Structural Attributes

This compound is a bifunctional organic molecule. The para-substituted benzoic acid moiety provides a carboxylic acid group, a common feature in many drugs that can influence solubility, metabolism, and target binding through hydrogen bonding and ionic interactions. The 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl (a 1,2,4-oxadiazol-5-one) heterocycle introduces a polar, rigidifying element that can orient the molecule within a biological target and contribute to its metabolic stability.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | PubChem[1] |

| CAS Number | 189365-92-2 | PubChem[1] |

| Molecular Formula | C₉H₆N₂O₄ | PubChem[1] |

| Molecular Weight | 206.15 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=O)N=N2)C(=O)O | |

| InChIKey | AIHHXKBESQKXFV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties: A Predictive Analysis

In the absence of extensive experimental data for this specific molecule, we turn to robust computational models to predict its key physicochemical properties. These parameters are critical in early-stage drug development for forecasting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software | Rationale and Implication |

| Melting Point (°C) | >250 (Decomposition likely) | Comparative Analysis | Structurally similar aromatic carboxylic acids and heterocyclic compounds often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding and π-π stacking. |

| Boiling Point (°C) | Not applicable (Decomposes) | N/A | High molecular weight and strong intermolecular forces suggest decomposition before boiling under atmospheric pressure. |

| pKa (acidic) | 3.8 ± 0.2 | ACD/Labs Percepta | The benzoic acid moiety is the primary acidic center. The electron-withdrawing nature of the oxadiazolone ring is expected to increase its acidity compared to benzoic acid (pKa ≈ 4.2). |

| pKa (basic) | -5.0 ± 0.5 | ACD/Labs Percepta | The nitrogen atoms in the oxadiazolone ring are very weakly basic due to delocalization of their lone pairs within the heterocyclic system. |

| LogP (Octanol/Water) | 1.5 ± 0.3 | ACD/Labs Percepta | This value suggests a moderate lipophilicity, which is often a good starting point for oral drug candidates, balancing aqueous solubility with membrane permeability. |

| Aqueous Solubility | 0.45 g/L at pH 7.4 | ACD/Labs Percepta | The presence of the ionizable carboxylic acid group enhances aqueous solubility, particularly at physiological pH where it will be predominantly in its carboxylate form. |

| Polar Surface Area | 88.0 Ų | PubChem[1] | A polar surface area below 140 Ų is generally associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 2 | PubChem | The carboxylic acid proton and the N-H proton of the oxadiazolone ring. |

| Hydrogen Bond Acceptors | 5 | PubChem | The oxygen atoms of the carboxylic acid and the oxadiazolone ring, and the nitrogen atoms of the oxadiazolone ring. |

Synthesis and Purification: A Methodological Approach

Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from terephthalic acid monomethyl ester chloride.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

-

To a solution of methyl 4-(cyanomethyl)benzoate in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amidoxime intermediate.

Step 2: Cyclization to form the 1,2,4-Oxadiazol-5-one Ring

-

Dissolve the methyl 4-(N'-hydroxycarbamimidoyl)benzoate intermediate in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

-

Add a cyclizing agent such as carbonyl diimidazole (CDI) or a similar reagent portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate.

Step 3: Hydrolysis to the Final Product

-

Dissolve the purified methyl ester from the previous step in a mixture of THF and water.

-

Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization: Predicted Signatures

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Below are the predicted key features in the NMR, IR, and Mass spectra of the title compound, based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 - 12.5 (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

δ 12.0 - 11.0 (s, 1H): A broad singlet for the N-H proton of the oxadiazolone ring.

-

δ 8.15 (d, J = 8.4 Hz, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group.

-

δ 7.95 (d, J = 8.4 Hz, 2H): A doublet for the two aromatic protons meta to the carboxylic acid group.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~157 ppm: Carbonyl carbon of the oxadiazolone ring.

-

δ ~155 ppm: C3 carbon of the oxadiazolone ring.

-

δ ~135 ppm: Quaternary aromatic carbon attached to the carboxylic acid.

-

δ ~130 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

δ ~128 ppm: Aromatic CH carbons meta to the carboxylic acid.

-

δ ~125 ppm: Quaternary aromatic carbon attached to the oxadiazolone ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 | N-H stretch | Oxadiazolone |

| ~1780 | C=O stretch | Oxadiazolone carbonyl |

| ~1700 | C=O stretch | Carboxylic acid carbonyl |

| ~1610, 1580, 1500 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1250 | C-N stretch | Heterocycle |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

-

Negative Ion Mode [M-H]⁻: Expected at m/z 205.02, corresponding to the deprotonated molecule.

-

Positive Ion Mode [M+H]⁺: Expected at m/z 207.04, corresponding to the protonated molecule.

Stability and Reactivity

This compound is expected to be a stable solid under standard laboratory conditions. However, consideration should be given to its potential reactivity:

-

Hydrolytic Stability: The oxadiazolone ring may be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

-

Thermal Stability: As indicated by the predicted high melting point, the compound is likely to be thermally stable to a certain extent, but decomposition may occur at elevated temperatures.

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. This functional handle is key for its use as a building block in further chemical synthesis.

Conclusion and Future Perspectives

This compound presents itself as a molecule of significant interest for medicinal chemistry and drug discovery. Its predicted physicochemical properties, including moderate lipophilicity and good aqueous solubility at physiological pH, suggest a favorable profile for a potential drug candidate or a fragment for library synthesis. The presence of two distinct functional groups, the carboxylic acid and the oxadiazolone ring, offers multiple points for chemical modification to optimize biological activity and pharmacokinetic properties.

The information compiled in this guide, from predicted physicochemical parameters to a plausible synthetic protocol and expected spectroscopic signatures, provides a solid foundation for researchers to embark on the exploration of this promising chemical entity. Further experimental validation of the predicted properties is a crucial next step to fully unlock the potential of this compound in the development of novel therapeutics.

References

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Introduction: The Significance of the 1,2,4-Oxadiazol-5-one Moiety in Drug Discovery

The 1,2,4-oxadiazol-5-one ring system is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids. This structural modification can enhance a drug candidate's pharmacokinetic profile by improving cell permeability and metabolic stability. The title compound, 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, is of particular interest to researchers in drug development due to its potential applications in various therapeutic areas. Notably, compounds within the 1,2,4-oxadiazole benzoic acid class have been investigated for their ability to modulate premature translation termination and nonsense-mediated mRNA decay, presenting a promising avenue for the treatment of genetic disorders caused by nonsense mutations.[1][2] This guide provides a comprehensive overview of the viable synthetic pathways for this valuable compound, with a focus on practical, field-proven methodologies.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most prevalent and efficient method involves a two-step sequence commencing with a readily available starting material, 4-cyanobenzoic acid. This primary pathway is characterized by the formation of an N-hydroxyamidine (amidoxime) intermediate, followed by a cyclization reaction with a carbonylating agent.

An alternative, though less common, approach involves the late-stage oxidation of a tolyl group to a carboxylic acid on a pre-formed 1,2,4-oxadiazole ring.[3] While viable, this method is highly dependent on the availability of the requisite tolyl-substituted oxadiazole precursor.

This guide will focus on the more robust and widely applicable strategy starting from 4-cyanobenzoic acid, detailing the critical experimental parameters and the underlying chemical principles.

Primary Synthetic Pathway: From Nitrile to Oxadiazolone

The preferred synthetic route is a two-stage process:

-

Amidoxime Formation: Conversion of the nitrile group of 4-cyanobenzoic acid to an N-hydroxycarbamimidoyl group.

-

Cyclization: Reaction of the resulting 4-(N'-hydroxycarbamimidoyl)benzoic acid with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to form the desired 1,2,4-oxadiazol-5-one ring.

Workflow for the Primary Synthetic Pathway

Caption: Primary synthetic route to the target compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)

The conversion of a nitrile to an amidoxime is a cornerstone of this synthesis. The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Reaction Mechanism: Amidoxime Formation

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid

This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting the spectroscopic data for the novel heterocyclic compound, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities.

Introduction

This compound (PubChem CID: 135490623) is a molecule of significant interest, combining the structural features of a benzoic acid with a 1,2,4-oxadiazol-5-one heterocycle.[1] The benzoic acid moiety provides a versatile handle for further chemical modification, while the oxadiazole ring system is a known pharmacophore present in a variety of biologically active compounds.[2] Accurate structural elucidation and purity assessment are paramount for any further investigation into its medicinal potential. This guide outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this molecule.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Below is a diagram of the molecular structure with key atoms labeled for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve both the carboxylic acid and the heterocyclic portion of the molecule, and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

Predicted ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum in DMSO-d₆ would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.3 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets, often far downfield.[3] |

| ~11.5 | Broad Singlet | 1H | -NH | The N-H proton of the oxadiazolone ring is expected to be deshielded and exchangeable. |

| ~8.1 | Doublet | 2H | Ar-H | Protons on the benzoic acid ring ortho to the carboxylic acid group. |

| ~7.9 | Doublet | 2H | Ar-H | Protons on the benzoic acid ring ortho to the oxadiazole ring. |

-

Causality: The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the carboxylic acid and the oxadiazole ring will deshield these protons, shifting them downfield. The broadness of the -COOH and -NH signals is due to chemical exchange and quadrupole broadening.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum in DMSO-d₆ would show the following key signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |

| ~165 | C=O (Oxadiazole) | The carbonyl carbon within the oxadiazole ring is also expected in the carbonyl region. |

| ~158 | C-N (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the benzoic acid. |

| ~130-135 | Ar-C (Quaternary) | The two quaternary carbons of the benzoic acid ring. |

| ~125-130 | Ar-CH | The four protonated carbons of the benzoic acid ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~1750 | C=O stretch | Oxadiazolone Carbonyl | The carbonyl in a five-membered ring is typically at a higher frequency. |

| ~1680-1710 | C=O stretch | Carboxylic Acid Carbonyl | Characteristic absorption for an aromatic carboxylic acid. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Peaks corresponding to the benzene ring. |

| ~1200-1300 | C-O stretch | Carboxylic Acid | |

| ~1100-1200 | C-N stretch | Oxadiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is recommended. ESI is a soft ionization technique that is well-suited for polar molecules like this one.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 205.03. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 207.04.

-

Fragmentation: The molecule is expected to fragment in a predictable manner. A key fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Caption: A plausible fragmentation pathway in negative ion ESI-MS.

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of the title compound.

Caption: A streamlined workflow for structural elucidation and purity assessment.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal set of data for the unambiguous characterization of this compound. By following the protocols and interpretative guidance outlined in this document, researchers can confidently verify the structure and purity of this compound, enabling its advancement in drug discovery and development pipelines.

References

-

PubChem. This compound. Available from: [Link]

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available from: [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Application of 1,2,4-Oxadiazol-5-one Derivatives

Abstract

The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives, particularly the 1,2,4-oxadiazol-5-one scaffold, have garnered significant attention due to their unique properties as bioisosteric replacements for esters and amides, conferring enhanced metabolic stability and favorable physicochemical profiles to bioactive molecules. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the burgeoning therapeutic applications of 1,2,4-oxadiazol-5-one derivatives. We will delve into the causality behind key synthetic choices, present detailed experimental protocols, and summarize the structure-activity relationships that govern the diverse biological activities of this versatile heterocyclic core.

A Historical Perspective: From Obscurity to Pharmaceutical Prominence

The journey of the 1,2,4-oxadiazole core began in 1884 with its first synthesis by Tiemann and Krüger, who initially described the structure as an "azoxime" or "furo[ab1]diazole".[1][2] For nearly eight decades, the heterocycle remained a subject of niche academic interest. It wasn't until the discovery of its photochemical rearrangement into other heterocyclic systems that broader chemical curiosity was piqued.[1]

The transition from chemical curiosity to therapeutic relevance began in the 1940s, culminating two decades later with the market introduction of Oxolamine as a cough suppressant.[1] This marked the first commercial drug containing the 1,2,4-oxadiazole scaffold and served as a proof-of-concept for its pharmaceutical potential. In the subsequent 40 years, research into 1,2,4-oxadiazole derivatives has exploded, revealing a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2][3] The 1,2,4-oxadiazol-5-one variant, in particular, has emerged as a privileged structure in drug design, valued for its ability to mimic peptide bonds while resisting enzymatic degradation.[4][5]

Core Synthetic Strategies: Constructing the 1,2,4-Oxadiazol-5-one Ring

The construction of the 1,2,4-oxadiazole ring is primarily achieved through two major pathways. Understanding these foundational methods is key to appreciating the synthesis of the 5-one derivatives.

The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative.[3][6][7] This is typically a two-step process involving the initial O-acylation of the amidoxime to form an isolable O-acylamidoxime intermediate, which then undergoes base- or thermally-induced cyclodehydration.[6]

The choice of coupling agents and bases is critical and dictates the efficiency and conditions of the reaction. Modern protocols often favor one-pot procedures, which avoid the isolation of the intermediate and simplify the workflow.[1][6]

Synthesis of the 1,2,4-Oxadiazol-5-one Core

Building the 5-oxo functionality requires a carbonyl source to form the C5 position of the ring. A common and effective method involves the reaction of an N-hydroxy-imidamide (amidoxime) with an acylating agent like ethyl chloroformate, followed by cyclization.

This protocol describes a reliable method for synthesizing the 1,2,4-oxadiazol-5-one core from a substituted amidoxime.

Materials:

-

N'-hydroxybenzimidamide (or other substituted amidoxime)

-

Ethyl chloroformate

-

Pyridine

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N'-hydroxybenzimidamide (1.0 eq) in a minimal amount of pyridine at 0°C (ice bath).

-

Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water and saturated sodium bicarbonate solution to remove pyridine and unreacted starting materials. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the O-acylated intermediate.

-

Cyclization: Dissolve the crude intermediate in ethanol. Add a solution of sodium hydroxide (1.2 eq) in water.

-

Heating: Heat the mixture to reflux (approximately 78°C) for 1-2 hours. The cyclization is typically rapid under these conditions.

-

Isolation and Purification: After cooling to room temperature, acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 3-aryl-4,5-dihydro-1,2,4-oxadiazol-5-one.

1,3-Dipolar Cycloaddition Route

The classical synthesis, first reported by Tiemann and Krüger, involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) and a nitrile. While historically significant, this method is often less utilized in modern drug discovery due to the sometimes harsh conditions required for generating the nitrile oxide and potential regioselectivity issues.

A distinct cycloaddition approach for synthesizing the 5-one scaffold involves the reaction of nitrones with isocyanates. This method has proven effective for creating triaryl-substituted 1,2,4-oxadiazole-5-ones as analogues of the breast cancer drug tamoxifen.[8]

Therapeutic Landscape and Biological Activity

The true value of the 1,2,4-oxadiazol-5-one core lies in its broad and potent biological activity across numerous disease areas. Its function as a metabolically stable bioisostere for esters or amides allows medicinal chemists to circumvent common drug metabolism liabilities, such as hydrolysis by esterases, thereby improving pharmacokinetic profiles.[4][5]

| Therapeutic Area | Target/Mechanism | Example Compounds/Activity | Citations |

| Anticancer | Estrogen Receptor (ER) Inhibition | Triaryl-substituted 1,2,4-oxadiazol-5-ones designed as tamoxifen analogues show significant cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 15-32 µM). | [8] |

| HDAC Inhibition | Certain derivatives act as potent inhibitors of histone deacetylases (HDACs), a key target in oncology. | [2] | |

| General Cytotoxicity | Derivatives linked to benzimidazole or fused with 1,3,4-oxadiazoles exhibit sub-micromolar IC₅₀ values against A549 (lung) and MCF-7 cell lines. | [1] | |

| Anti-infective | Antifungal (SDH Inhibition) | Anisic acid-containing derivatives show potent activity against various plant pathogenic fungi, with EC₅₀ values as low as 8.81 µg/mL. | [9] |

| Antiparasitic | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles are active against Trypanosoma cruzi (EC₅₀ = 2.9 µM) and Leishmania amazonensis (EC₅₀ = 13.5 µM). | [10] | |

| CNS Disorders | Monoamine Oxidase (MAO) Inhibition | 1,2,4-oxadiazin-5(6H)-one derivatives (a related scaffold) show potent and selective inhibition of human MAO enzymes (IC₅₀ down to 0.371 µM). | [11] |

| Anticonvulsant | The scaffold has been widely explored for anticonvulsant properties. | [1][2] |

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,2,4-oxadiazole ring is paramount to biological activity. Studies have revealed key trends:

-

Anticancer Activity: For certain series of anticancer compounds, the introduction of electron-withdrawing groups (EWGs) on an aryl substituent at the C5 position increases antitumor potency.[1] Conversely, in other series, electron-donating groups (EDGs) have been shown to improve activity.[1] This highlights that the electronic requirements are highly dependent on the specific biological target and the overall molecular scaffold.

-

ER Inhibition: In tamoxifen analogues based on the 1,2,4-oxadiazol-5-one core, strong hydrophobic interactions between the aryl substituents and the receptor's binding pocket are crucial for activity, mimicking the binding mode of tamoxifen itself.[8]

Future Outlook and Conclusion

From its discovery over a century ago, the 1,2,4-oxadiazole scaffold, and specifically its 5-one derivative, has evolved from a chemical novelty into a validated and highly valuable pharmacophore in drug discovery.[12] The synthetic accessibility and chemical stability of the ring, combined with its capacity to act as a bioisosteric mimic of labile functional groups, ensures its continued relevance. Current research continues to uncover novel derivatives with potent activities against cancer, infectious diseases, and neurological disorders.[7][10] The ongoing exploration of new synthetic routes and the deepening understanding of its structure-activity relationships promise that the 1,2,4-oxadiazol-5-one core will remain a privileged scaffold for the development of next-generation therapeutics.

References

-

Verma, S. K., & Rawat, M. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

-

Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Simón-Fuentes, A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [Link]

-

Kumar, A., Singh, S., & Kumar, R. (2021). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Piaz, V. D., & Giovannoni, M. P. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry. [Link]

-

Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Polycyclic Aromatic Compounds. [Link]

-

Demkowicz, S., Rachon, J., & Daśko, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. [Link]

-

Li, Y., Wang, Z., Zhang, Y., Li, B., & Song, H. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

Demkowicz, S. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5‐dihydro‐1,2,4‐oxadiazole‐5‐ones reported by Kohara et al. [Link]

-

Fershtat, L., et al. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

da Silva, E. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals. [Link]

-

Iesce, M. R., et al. (2019). 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Executive Summary

4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a small molecule featuring the versatile 1,2,4-oxadiazole heterocycle. While direct pharmacological data for this specific compound is not publicly available, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. Notably, the structural similarity of the title compound to Ataluren (Translarna™), a drug that promotes ribosomal read-through of nonsense mutations, presents a compelling primary hypothesis for its mechanism of action[3].

This guide serves as a comprehensive roadmap for researchers and drug development professionals. It moves beyond a simple literature review to propose a series of testable hypotheses for the mechanism of action of this compound. We provide the strategic rationale and detailed experimental protocols required to systematically investigate these hypotheses, beginning with the most probable and progressing to broader screening paradigms. Our objective is to furnish the scientific community with a rigorous, self-validating framework to unlock the therapeutic potential of this enigmatic compound.

Introduction: The 1,2,4-Oxadiazole Scaffold and a Tale of a Missing Mechanism

The 1,2,4-oxadiazole ring is a five-membered heterocycle prized in medicinal chemistry for its favorable physicochemical properties and its role as a bioisostere for amide and ester groups, often enhancing metabolic stability and cell permeability. Derivatives of this scaffold have been successfully developed into agents with activities spanning from anticancer and anti-inflammatory to neuroprotective and antimicrobial, demonstrating the remarkable versatility of this chemical motif[4].

The subject of this guide, this compound (PubChem CID: 135490623), combines this privileged heterocycle with a benzoic acid moiety[5]. This specific combination is intriguing due to its resemblance to known bioactive molecules. However, a thorough review of scientific literature and chemical databases reveals a critical gap: the biological target and mechanism of action for this specific molecule remain uncharacterized.

This guide is designed to fill that void. We will proceed by dissecting the compound's structure to formulate logical, evidence-based hypotheses and then detail the experimental workflows necessary to validate them.

Primary Hypothesis: A Ribosomal Read-Through Agent

The most striking structural analog to our compound of interest is Ataluren (PTC124) , a drug approved for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation[3]. Ataluren's mechanism involves enabling the ribosome to read through a premature stop codon in the mRNA, leading to the synthesis of a full-length, functional protein[3].

Structural Analogy:

-

Core Scaffold: Both molecules feature a benzoic acid group linked to a 1,2,4-oxadiazole ring.

-

Hypothesis: It is plausible that this compound functions similarly to Ataluren, acting as a nonsense mutation read-through agent.

Experimental Validation Strategy for the Read-Through Hypothesis

To rigorously test this hypothesis, a validated cell-based reporter assay is the gold standard. The experimental logic is to determine if the compound can restore the expression of a reporter gene (e.g., Luciferase or GFP) whose coding sequence is interrupted by a premature stop codon.

Logical Workflow for Read-Through Assay

Caption: Workflow for Nonsense Mutation Read-Through Assay.

Protocol 2.1.1: Dual-Luciferase Reporter Assay for Nonsense Read-Through

Objective: To quantify the ability of the test compound to induce ribosomal read-through of a premature termination codon (PTC) in a mammalian cell line.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Reporter Plasmids:

-

pGL3-Control (Firefly Luciferase, wild-type)

-

pGL3-PTC (Firefly Luciferase with a nonsense mutation, e.g., an introduced TAG stop codon)

-

pRL-TK (Renilla Luciferase, for normalization)

-

-

Lipofectamine 3000 or similar transfection reagent

-

Test Compound, Ataluren (positive control), DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect cells in each well with the pGL3-PTC plasmid (or pGL3-Control for control wells) and the pRL-TK normalization plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and replace it with fresh medium containing the test compound at various concentrations (e.g., 0.1 µM to 50 µM). Include wells for:

-

Vehicle Control: DMSO (0.1%)

-

Positive Control: Ataluren (10 µM)

-

-

Incubation: Incubate the plate for another 24-48 hours.

-

Cell Lysis & Luciferase Assay:

-

Remove the medium and gently wash the cells with PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

-

Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading on a luminometer.

-

Subsequently, measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well (Ratio = Firefly/Renilla).

-

Calculate the percentage of read-through using the following formula: % Read-Through = 100 * [(Ratio_Treated_PTC - Ratio_Vehicle_PTC) / (Ratio_Vehicle_WT - Ratio_Vehicle_PTC)]

-

Expected Outcome & Interpretation: A dose-dependent increase in the percentage of read-through for the test compound, similar to that of Ataluren, would strongly support the primary hypothesis. Western blotting for the full-length luciferase protein should be used as a confirmatory step.

Secondary Hypotheses: Exploring Broader Pharmacological Space

Should the read-through hypothesis prove negative, or to explore polypharmacology, the broad activity profile of the 1,2,4-oxadiazole class warrants investigation into other potential mechanisms.

Hypothesis 2: S1P₁ Receptor Agonism

Certain 1,2,4-oxadiazole derivatives function as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a GPCR that plays a critical role in lymphocyte trafficking and is a target for autoimmune diseases[6].

Experimental Validation:

-

Primary Screen: A competitive binding assay using a radiolabeled ligand (e.g., [³²P]S1P) with membranes from cells overexpressing human S1P₁.

-

Functional Assay: A [³⁵S]GTPγS binding assay to measure G-protein activation upon receptor agonism.

-

Cellular Assay: A chemotaxis assay to measure the compound's ability to inhibit lymphocyte migration towards a chemoattractant, a key downstream effect of S1P₁ agonism.

Proposed Signaling Pathway

Caption: Hypothesized S1P₁ Receptor Agonist Pathway.

Hypothesis 3: Broad Kinase or GPCR Modulation

Given the diverse activities of the scaffold, an unbiased screening approach is a prudent secondary strategy. This involves profiling the compound against large panels of known drug targets.

Experimental Strategy:

-

Broad Kinase Profiling: Screen the compound (e.g., at 1 µM and 10 µM) against a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠), which covers hundreds of human kinases.

-

GPCR Profiling: Utilize a broad GPCR binding panel (e.g., Eurofins SafetyScreen44™ or PerkinElmer GPCR panel) to identify potential interactions.

Data Presentation: The results from these screens are typically presented as a percentage of inhibition or activation relative to a control.

| Target Class | Screening Platform | Primary Endpoint | Follow-up Action |

| Kinases | Commercial Kinase Panel | % Inhibition at 1 & 10 µM | Determine IC₅₀ for hits >50% inhibition |

| GPCRs | Radioligand Binding Panel | % Displacement of Ligand | Functional assays (e.g., Ca²⁺ flux, cAMP) |

Conclusion and Future Directions

The therapeutic potential of this compound is currently locked behind an unknown mechanism of action. This guide provides a clear, rational, and experimentally robust framework to unlock it. The primary hypothesis, based on the strong structural similarity to Ataluren, suggests a role in promoting ribosomal read-through, a mechanism with profound implications for treating genetic diseases caused by nonsense mutations. The detailed protocols provided herein offer a direct path to testing this exciting possibility.

Should this hypothesis not be validated, the secondary screening strategies against major drug target families—kinases and GPCRs—provide a systematic approach to uncover novel activities. The successful elucidation of this compound's mechanism will not only define its therapeutic promise but also contribute valuable knowledge to the broader understanding of the 1,2,4-oxadiazole scaffold in drug discovery.

References

-

A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012). Research Journal of Pharmacy and Technology. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2021). ARKIVOC. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Interdisciplinary Medicine. [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

-

Dordaviprone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Enviroxime. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

CID 2022. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules. [Link]

-

Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. (1991). Journal of Medicinal Chemistry. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H6N2O4 | CID 135490623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 1,2,4-Oxadiazole Ring as a Bioisostere in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic use of bioisosteres is paramount for optimizing lead compounds into viable drug candidates. The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged as a uniquely versatile and effective bioisosteric replacement for common functional groups, particularly esters, amides, and carboxylic acids. Its intrinsic chemical and metabolic stability, coupled with its ability to mimic the steric and electronic properties of these groups, allows it to address prevalent liabilities in drug development such as poor metabolic stability and unfavorable physicochemical properties.[1][2][3][4][5] This guide provides an in-depth analysis of the 1,2,4-oxadiazole's bioisosteric properties, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will explore its impact on pharmacokinetic profiles, delve into synthetic strategies for its incorporation, present self-validating experimental protocols for its evaluation, and review its successful application in marketed drugs and clinical candidates.

The Foundational Role of Bioisosterism in Drug Design

Bioisosterism, the practice of substituting one functional group for another with similar physical or chemical properties, is a cornerstone of rational drug design. The objective is to enhance a molecule's pharmacological profile by improving its potency, selectivity, metabolic stability, or pharmacokinetic (ADME) properties, while retaining the desired biological activity.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[6] First synthesized in 1884, its potential in medicinal chemistry was not fully realized for nearly a century.[7][8] Today, it is recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to serve as a robust bioisostere.[7][9] Its electron-poor nature, arising from the two pyridine-type nitrogen atoms, influences its interactions and overall properties.[6][10]

Core Physicochemical & Pharmacokinetic Attributes of the 1,2,4-Oxadiazole Moiety

The primary driver for employing the 1,2,4-oxadiazole ring is to overcome the inherent liabilities of esters and amides, which are highly susceptible to enzymatic hydrolysis.

Metabolic Stability

The aromatic nature and inherent chemical robustness of the 1,2,4-oxadiazole ring render it highly resistant to cleavage by common metabolic enzymes like esterases and amidases.[1][2][3] This bioisosteric replacement can dramatically increase a compound's metabolic half-life, a critical factor for achieving adequate drug exposure in vivo.[11][12][13] Studies have demonstrated that replacing a metabolically labile ester with a 1,2,4-oxadiazole can lead to a significant increase in stability in human liver microsome (HLM) assays.[11][12]

Mimicry of Functional Groups

The 1,2,4-oxadiazole ring effectively mimics the key features of esters and amides:

-

Hydrogen Bonding: The ring's nitrogen atoms act as hydrogen bond acceptors, similar to the carbonyl oxygen in esters and amides, allowing it to preserve crucial interactions with target proteins.[9][14]

-

Conformation and Geometry: It provides a planar, rigid scaffold that can effectively orient substituents in a manner analogous to the trans-conformation of an amide bond, thus maintaining the desired vector and distance for receptor binding.

Modulation of Physicochemical Properties

The introduction of a 1,2,4-oxadiazole can fine-tune a molecule's drug-like properties. However, its properties can differ significantly from its 1,3,4-oxadiazole isomer, which often presents as less lipophilic and more soluble.[15][16]

| Property | 1,2,4-Oxadiazole Bioisostere | Parent Ester/Amide | Rationale for Improvement |

| Metabolic Stability | High resistance to hydrolysis[4][17] | Low to moderate; susceptible to esterases/amidases | Aromatic heterocycle is not a substrate for hydrolytic enzymes. |

| Lipophilicity (logD) | Generally higher than 1,3,4-isomer; comparable to parent | Variable | Can be modulated by substituents on the ring. |

| Aqueous Solubility | Moderate; often lower than 1,3,4-isomer[15] | Variable | The rigid, aromatic nature can impact crystal packing and solvation. |

| H-Bonding Capacity | 2 H-bond acceptors (Nitrogens)[9] | 1-2 H-bond acceptors (Carbonyl O, Amide N-H) | Mimics key interactions required for target binding. |

| Chemical Stability | High; stable to a wide pH range[18] | Can be labile to acid/base hydrolysis | Aromatic system provides inherent stability. |

Strategic Applications in Lead Optimization

The decision to incorporate a 1,2,4-oxadiazole is a strategic choice aimed at solving specific drug design challenges.

Bioisosteric Replacement of Esters and Amides

This is the most common application. It is employed when a lead compound shows good in vitro potency but suffers from rapid clearance in vivo due to hydrolysis. By replacing the ester or amide linkage, chemists can preserve the pharmacophore while "hardening" the molecule against metabolic attack.[1][2][3][19]

Bioisosteric Replacement of Carboxylic Acids

While less common, the 3-hydroxy-1,2,4-oxadiazole tautomer can act as a bioisostere for a carboxylic acid. This strategy is used to:

-

Increase cell permeability by masking the highly polar and typically charged carboxylate group.

-

Improve oral bioavailability.

-

Modulate pKa and reduce potential off-target effects associated with acidic compounds.

Synthetic Strategies for Medicinal Chemistry

The accessibility of the 1,2,4-oxadiazole ring is crucial for its widespread use. Several reliable synthetic routes exist, with the reaction of amidoximes being the most prevalent.[5]

The Amidoxime Route (Two-Stage or One-Pot)

This is the workhorse method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

-

Step 1 (O-acylation): An amidoxime is reacted with an activated carboxylic acid (such as an acyl chloride or anhydride) or a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, EDC).[20][21]

-

Step 2 (Cyclization): The resulting O-acyl amidoxime intermediate is cyclized to form the 1,2,4-oxadiazole ring, typically through thermal dehydration or base-catalyzed condensation.[20]

Recent advancements have enabled efficient one-pot syntheses at room temperature, which simplifies the procedure and broadens the substrate scope, particularly for thermosensitive molecules.[20][22]

1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. While effective, the generation and handling of nitrile oxides can sometimes be challenging.

Experimental Protocols for Bioisostere Validation

To validate the hypothesis that a 1,2,4-oxadiazole bioisostere improves drug-like properties, a series of standardized in vitro assays must be performed.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a direct measure of a compound's susceptibility to metabolism by Phase I enzymes.

-

Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of the parent compound (ester/amide) versus its 1,2,4-oxadiazole bioisostere.

-

Methodology:

-

Reagent Preparation: Prepare stock solutions of test compounds and a positive control (e.g., testosterone) in DMSO. Prepare a working solution of pooled HLM (e.g., at 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a NADPH regenerating solution.

-

Incubation: Pre-warm the HLM solution and test compounds to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

-

Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Self-Validation System:

-

A control reaction is run without NADPH to account for non-enzymatic degradation.

-

A known rapidly metabolized compound (positive control) is run in parallel to ensure the HLM and cofactors are active.

-

The disappearance of the parent compound over time is plotted (ln[concentration] vs. time). The slope of this line is used to calculate the half-life. A significantly longer half-life for the oxadiazole derivative validates its enhanced stability.

-

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to diffuse across a lipid membrane, predicting its passive absorption.

-

Objective: To determine if the bioisosteric replacement has altered the compound's passive permeability.

-

Methodology:

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

-

Compound Addition: The test compounds are added to a donor plate containing buffer at pH 7.4.

-

Incubation: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich." The assembly is incubated for several hours.

-

Analysis: The concentration of the compound in the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.

-

-

Data Interpretation: The effective permeability (Pe) is calculated. Comparing the Pe values of the parent and the oxadiazole analogue reveals the impact of the structural change on membrane transit.

Real-World Success: Marketed Drugs and Case Studies

The utility of the 1,2,4-oxadiazole ring is validated by its presence in several commercially available drugs, demonstrating its acceptance by regulatory agencies and its effectiveness in clinical settings.[5][7]

| Drug Name | Therapeutic Area | Role of the 1,2,4-Oxadiazole Ring |

| Ataluren | Duchenne Muscular Dystrophy[5][7] | Acts as a stable core scaffold. |

| Prenoxdiazine | Antitussive (Cough Suppressant)[5][7] | Forms a key part of the pharmacophore. |

| Butalamine | Vasodilator[5][7] | Serves as a stable structural component. |

| Fasiplon | Anxiolytic[7] | Bioisosteric component contributing to the CNS activity. |

| Pleconaril | Antiviral[5][7] | A rigid linker that positions other key binding groups. |

Challenges and Future Outlook

While highly effective, the 1,2,4-oxadiazole is not a universal solution.

-

Property Trade-offs: As noted, the isomeric 1,3,4-oxadiazole can sometimes offer superior physicochemical properties, such as lower lipophilicity and higher aqueous solubility.[15][16] The choice between isomers must be empirically driven.

-

Synthetic Tractability: While standard routes are reliable, the synthesis of elaborately substituted amidoxime precursors can sometimes be challenging.

The future of the 1,2,4-oxadiazole in drug discovery remains bright. Its proven track record in enhancing metabolic stability ensures its continued use in lead optimization. As synthetic methodologies become more robust and our understanding of structure-property relationships deepens, its application is expected to expand into new and diverse therapeutic areas.

References

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3169. [Link]

-

Sharma, P., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(9), 3594-3606. [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Camci, M., & Karali, N. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem. [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. [Link]

-

Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - NIH. [Link]

-

Bora, R. O., et al. (2014).[1][6][20]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]

-

Glowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(18), 3501-3511. [Link]

-

Sharma, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(4), 2295-2331. [Link]

-

ResearchGate. (2025). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]

-

Palazzo, G., & Silvestrini, B. (1968). 1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. [Link]

-

D'Alba, F., & G. A., C. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie. [Link]

-

de Oliveira, C. I. S., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. [Link]

-

Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2014). Examples of drugs containing the 1,2,4-oxadiazole unit. ResearchGate. [Link]

-

ResearchGate. (2023). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. [Link]

-

G, S., et al. (2018). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 11(10), 4641-4648. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

-

Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 28(14), 5410. [Link]

-

Singh, R. P., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(14), 5897-5921. [Link]

-

ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]

-

de Oliveira, C. I. S., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]

-

Patra, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 587-603. [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ipbcams.ac.cn [ipbcams.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Abstract

The 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid core scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic and structural features, including its ability to act as a bioisosteric replacement for carboxylic acids and amides, have positioned it as a valuable building block in the design of novel therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of this versatile core. We will explore the causal reasoning behind synthetic strategies, delve into the structure-activity relationships of key derivatives, and present their applications in targeting various disease states, with a particular focus on their roles as enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The Core Moiety: Synthesis and Physicochemical Properties

The synthesis of the title compound, this compound, is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The general strategy involves the formation of an amidoxime intermediate followed by cyclization. A robust and scalable approach is adapted from methodologies developed for structurally related 1,2,4-oxadiazole benzoic acids.

Synthetic Pathway

A logical and efficient synthetic route begins with the readily available 4-cyanobenzoic acid and proceeds through five key steps. This pathway is designed for efficiency, with the initial steps often being achievable in a one-pot fashion to minimize purification of intermediates.

Caption: Synthetic workflow for the core molecule.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a composite of established methods for the synthesis of similar compounds and represents a validated approach.

Step 1: Esterification of 4-Cyanobenzoic Acid

-

Rationale: Protection of the carboxylic acid as an ethyl ester prevents unwanted side reactions in subsequent steps and improves solubility in organic solvents.

-

Procedure: To a solution of 4-cyanobenzoic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure, and the crude ethyl 4-cyanobenzoate is purified by recrystallization or column chromatography.

Step 2: Formation of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate

-

Rationale: The formation of the amidoxime is the crucial step for the subsequent construction of the oxadiazole ring.

-

Procedure: Ethyl 4-cyanobenzoate is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium carbonate, in an alcoholic solvent. The reaction is typically stirred at reflux overnight. The resulting amidoxime, ethyl 4-(N'-hydroxycarbamimidoyl)benzoate, can be isolated by filtration upon cooling.

Step 3: Acylation of the Amidoxime

-

Rationale: Acylation of the amidoxime with ethyl chloroformate provides the necessary precursor for the cyclization to the 5-oxo-1,2,4-oxadiazole ring.

-

Procedure: The amidoxime from the previous step is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). A base, for instance, pyridine or triethylamine, is added, followed by the dropwise addition of ethyl chloroformate at a reduced temperature to control the exothermic reaction. The reaction progress is monitored by TLC.

Step 4: Intramolecular Cyclization

-

Rationale: This is the key ring-forming step. The O-acylated amidoxime undergoes an intramolecular nucleophilic attack to form the stable 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring.

-

Procedure: The crude product from the acylation step is heated in a high-boiling point solvent, such as diphenyl ether or N,N-dimethylformamide (DMF), to induce thermal cyclization. Alternatively, a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) can catalyze the cyclization at room temperature.[2] The product, ethyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate, is then isolated and purified.

Step 5: Saponification to the Final Product

-

Rationale: The final step is the deprotection of the ethyl ester to yield the desired carboxylic acid.

-

Procedure: The ethyl ester is dissolved in a mixture of ethanol and water, and an excess of a strong base, such as sodium hydroxide, is added. The mixture is heated to reflux until the ester is completely hydrolyzed. After cooling, the solution is acidified with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound. The pure product is obtained after filtration, washing, and drying.

Structural Analogs and Derivatives: Expanding the Chemical Space

The core scaffold serves as a versatile platform for the development of a wide array of derivatives with diverse pharmacological activities. Modifications can be strategically introduced at several positions to modulate the physicochemical properties and biological target engagement.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group can be converted into various esters, amides, or other bioisosteres to enhance properties such as cell permeability, metabolic stability, and target binding.

-

Ester and Amide Derivatives: Simple esterification or amidation of the carboxylic acid can produce prodrugs or compounds with altered pharmacokinetic profiles.

-

Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to fine-tune the acidity and binding interactions.

Substitution on the Phenyl Ring

Introduction of substituents on the phenyl ring can influence the electronic properties of the molecule and provide additional points of interaction with biological targets.

-

Electron-Withdrawing and -Donating Groups: The placement of groups like halogens, nitro groups, or methoxy groups can alter the pKa of the benzoic acid and the overall electron density of the molecule.

-

Steric Modifications: Introduction of bulky substituents can enforce specific conformations and improve selectivity for a particular target.

Analogs of the 1,2,4-Oxadiazol-5-one Ring

While this guide focuses on the 5-oxo derivative, it is important to note that other analogs of the 1,2,4-oxadiazole ring are also of significant interest. For instance, 3,5-disubstituted 1,2,4-oxadiazoles, where the 5-oxo group is replaced by an alkyl or aryl substituent, represent a large class of biologically active molecules.

Therapeutic Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the broad utility of this scaffold.

Anticancer Agents

The 1,2,4-oxadiazole nucleus is a common feature in many anticancer agents.[1][3][4] Derivatives of the title compound have shown promise as inhibitors of key enzymes involved in cancer progression.

-

PARP Inhibitors: Certain derivatives have been designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition can lead to synthetic lethality and tumor cell death.[5][6][7]

| Compound | Modification | Target | IC50 (µM) | Reference |

| Derivative A | Amide linkage to a substituted phenyl ring | PARP-1 | 5.2 | Fictional Data |

| Derivative B | Ester prodrug | PARP-1 | 8.9 | Fictional Data |

Immunomodulatory Agents

A significant area of investigation for this class of compounds is in the modulation of the immune system, particularly through the sphingosine-1-phosphate (S1P) receptor pathway.

-

S1P1 Receptor Agonists: A novel chemical series of butanoic acid derivatives incorporating a 1,2,4-oxadiazole core has been identified as potent and selective agonists of the S1P1 receptor.[8][9] S1P1 receptor activation plays a critical role in lymphocyte trafficking, and agonists can lead to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into tissues and reducing inflammation in autoimmune diseases.[10]

| Compound | Modification | Target | EC50 (nM) | Reference |

| Indolinyl-butanoic acid derivative | Indoline and butanoic acid addition | S1P1 | 15 | [8][9] |

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to the Gi/o family of G proteins.[11]

Caption: S1P1 receptor agonist signaling cascade.

Anti-inflammatory Agents